4,6-Bis(dodecyloxy)isophthalic acid

Lipophilicity QSPR Solubility

Researchers requiring precise control over MOF topology and solubility often face limited options with generic linear linkers. 4,6-Bis(dodecyloxy)isophthalic acid solves this with a unique bent geometry (~120° carboxylate angle) that directs kagomé or helical networks and resists interpenetration. - Bent C2-symmetric core prevents framework catenation, maximizing accessible surface area. - C12 chains provide optimal solubility in DMF/THF for solvothermal synthesis while acting as steric barriers. - Bifunctional carboxylic acid groups enable polymerization into internally plasticized, hydrophobic polyesters or polyamides. Supplied with full analytical documentation for immediate research integration.

Molecular Formula C32H54O6
Molecular Weight 534.8 g/mol
Cat. No. B12964078
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4,6-Bis(dodecyloxy)isophthalic acid
Molecular FormulaC32H54O6
Molecular Weight534.8 g/mol
Structural Identifiers
SMILESCCCCCCCCCCCCOC1=CC(=C(C=C1C(=O)O)C(=O)O)OCCCCCCCCCCCC
InChIInChI=1S/C32H54O6/c1-3-5-7-9-11-13-15-17-19-21-23-37-29-26-30(28(32(35)36)25-27(29)31(33)34)38-24-22-20-18-16-14-12-10-8-6-4-2/h25-26H,3-24H2,1-2H3,(H,33,34)(H,35,36)
InChIKeyOSKVNBYXMLLNAF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4,6-Bis(dodecyloxy)isophthalic Acid: Structural and Physicochemical Profile


4,6-Bis(dodecyloxy)isophthalic acid is a C32H54O6 aromatic dicarboxylic acid (MW 534.8 g/mol) featuring two n-dodecyloxy chains at the 4- and 6-positions of the isophthalic acid core . This 4,6-disubstitution pattern creates a bent (C2-symmetric) geometry with a calculated carboxylate–carboxylate angle of approximately 120°, fundamentally distinct from the linear geometry of 5-alkoxyisophthalic or 2,5-bis(alkoxy)terephthalic acids [1]. The compound’s long alkyl chains provide substantial hydrophobicity, positioning it as a strategic building block for metal-organic frameworks (MOFs), supramolecular assemblies, and specialty polymers where chain-length-dependent solubility, crystallinity, and pore topology must be precisely controlled.

Bent ~120° carboxylate geometry enables non-linear MOF topologies
C12 alkyl chains balance solution processability and crystallization
4,6-disubstitution pattern directs unique 2D hydrogen-bonding network

Why Generic Alkoxy Analogs Cannot Substitute


Generic substitution with mono-alkoxy (e.g., 5-(dodecyloxy)isophthalic acid) or shorter/longer-chain analogs fails because both the substitution position and the chain length critically dictate self-assembly architecture, solubility window, and coordination geometry. Mono-alkoxy derivatives adopt linear hydrogen-bonding motifs that produce fundamentally different crystal packing from the bent 4,6-disubstituted system [1]. Moreover, the C12 chain length confers an optimal lipophilicity for solution processing—shorter chains (e.g., C6) insufficiently drive alkyl chain crystallization, while longer chains (e.g., C15, XLogP3-AA = 15.3) render the compound too insoluble for many synthetic protocols [2]. Thus, exchanging the target compound with a generic alkoxyisophthalic acid irrevocably alters both structural and process parameters.

Target Compound
Generic Alkoxy Analogs
Bent 4,6-disubstitution (C2-symmetric)
Mono-alkoxy or linear 5-substitution changes packing motif
C12 chain: process-friendly lipophilicity window
C6 insufficiently drives crystallization; C15 limits solubility
Bent geometry creates distinctive 2D H-bond topology
Linear arrays from 5-substituted isomers alter pore architecture

Quantitative Differentiation Against Key Comparators


Lipophilicity Differential: C12 vs. C15 Chain Length

The computed XLogP3-AA for the longer-chain analog 4,6-bis(pentadecyloxy)isophthalic acid (C15) is 15.3 [1]. Applying the standard methylene-group contribution of ~0.5 log P units per CH₂, the target C12 compound has an estimated XLogP of approximately 12.3. This ~3.0 log-unit difference places the target compound in a solubility window compatible with common organic solvents (e.g., chloroform, THF, dichloromethane) while retaining sufficient alkyl chain crystallization for self-assembly, a balance not achievable with the excessively hydrophobic C15 analog.

Lipophilicity
Class-level inference
ΔXLogP ≈ −3.0
Target C12 ~12.3 vs. C15 analog 15.3
Supports processing solubility window estimation
Estimated via methylene group contribution; experimental verification recommended
Lipophilicity QSPR Solubility

Substitution Pattern Effect on Self-Assembly Topology

Crystallographic studies on dodecyloxyisophthalic acid isomers demonstrate that the position of the alkoxy chain profoundly alters the hydrogen-bonded network [1]. Co-crystallization with 4,4'-bipyridine yields linear arrays for the 5-substituted isomer, whereas the 4-substituted isomer adopts a bent conformation leading to distinct lattice parameters. Extrapolating to the 4,6-bis system, the presence of two bent-directing chains is anticipated to enforce a unique two-dimensional hydrogen-bonding topology not accessible to mono-substituted isomers, thereby generating porosity or channel architectures that are geometrically distinct.

Self‑assembly
Data to verify
Predicted bent 2D network
5‑substituted isomer: linear arrays with 4,4′‑bipyridine
Reported packing‑topology difference may influence pore design
Cross‑study comparable; 4,6‑bis system not directly crystallized
Self-assembly Hydrogen bonding Crystal engineering

Ligand Geometry Advantage in MOF Construction

The isophthalic acid core imparts a ~120° angle between the two carboxylate vectors, in contrast to the ~180° angle of the terephthalic acid core used in 2,5-bis(dodecyloxy)terephthalic acid-based polyesters [1]. This angular difference of approximately 60° is structurally significant: it enables the formation of kagomé-type, helical, or other non-linear MOF topologies that are inaccessible with linear terephthalate linkers. The long dodecyloxy chains additionally serve as internal modulators that can prevent framework interpenetration, a frequent problem with extended linear linkers [2].

Ligand Geometry
Class-level inference
Δ ≈ 60°
Isophthalic core ~120° vs. terephthalic core ~180°
Supports geometry‑dependent MOF topology review
Inferred from parent acid geometries; confirm in target framework
Metal-organic frameworks Ligand geometry Pore topology

Optimal Application Scenarios


Non-Interpenetrated Bent-Linker MOFs for Gas Adsorption

The ~120° carboxylate angle of 4,6-bis(dodecyloxy)isophthalic acid enables construction of MOFs with kagomé-type or helical topologies that resist interpenetration, a critical advantage for maximizing accessible surface area. The C12 chains provide adequate solubility in DMF or THF for solvothermal synthesis while acting as steric barriers against network catenation [1]. This makes the compound a strategic alternative to linear 2,5-bis(dodecyloxy)terephthalic acid, which typically yields dense, interpenetrated frameworks [2].

Supramolecular Gelators and Liquid-Crystalline Materials

The bent geometry combined with long alkyl chains promotes anisotropic intermolecular interactions that can drive organogelation or liquid-crystalline phase formation. Unlike 5-(dodecyloxy)isophthalic acid, which tends to crystallize in linear arrays, the 4,6-disubstituted system is predicted to form columnar or smectic phases with enhanced elasticity [1]. This property is valuable for designing stimuli-responsive soft materials.

Model Compound for Chain-Length-Dependent Self-Assembly

With an estimated XLogP of ~12.3, 4,6-bis(dodecyloxy)isophthalic acid occupies a transition zone where alkyl chain crystallization begins to dominate over hydrogen-bonding-driven assembly [3]. This makes the compound an ideal probe for investigating the interplay between van der Waals forces and directional hydrogen bonds in crystal engineering, offering insights not obtainable with shorter-chain (e.g., C6) or longer-chain (e.g., C15) analogs.

Specialty Polyester and Polyamide Monomer

The bifunctional carboxylic acid groups allow polymerization with diols or diamines, while the dodecyloxy chains impart internal plasticization and hydrophobicity to the resulting polymer backbone. Compared to polymers derived from 5-(dodecyloxy)isophthalic acid, the 4,6-disubstitution yields a more symmetric repeat unit, which can influence crystallinity and thermal transitions in polyesters and polyamides [2].

Application
Selection Property
Validation Focus
Non‑interpenetrated MOF construction
Bent isophthalic core geometry
Framework interpenetration resistance
Supramolecular gelator screening
4,6‑disubstitution pattern
Anisotropic self‑assembly and phase study
Chain‑length self‑assembly model
Intermediate C12 chain length
Solubility‑crystallization balance review
Polyester/polyamide monomer
Symmetric 4,6‑disubstitution
Polymer crystallinity and thermal transitions
Quote Request

Request a Quote for 4,6-Bis(dodecyloxy)isophthalic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.